Cas no 89938-06-7 (4,6-dichloro-5-(propan-2-yl)pyrimidine)

4,6-dichloro-5-(propan-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 4,6-dichloro-5-(1-methylethyl)-
- 4,6-dichloro-5-propan-2-ylpyrimidine
- 4,6-dichloro-5-(propan-2-yl)pyrimidine
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4,6-dichloro-5-(propan-2-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72845-2.5g |
4,6-dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 95% | 2.5g |
$754.0 | 2023-06-08 | |
TRC | D650515-250mg |
4,6-dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 250mg |
$ 295.00 | 2022-06-05 | ||
TRC | D650515-50mg |
4,6-dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-72845-0.1g |
4,6-dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 95% | 0.1g |
$105.0 | 2023-06-08 | |
1PlusChem | 1P01AHAR-1g |
4,6-DICHLORO-5-(PROPAN-2-YL)PYRIMIDINE |
89938-06-7 | 95% | 1g |
$465.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329946-1g |
4,6-Dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 98% | 1g |
¥3187.00 | 2024-04-26 | |
A2B Chem LLC | AV67795-250mg |
4,6-dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 95% | 250mg |
$247.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1230822-1g |
4,6-dichloro-5-isopropylpyrimidine |
89938-06-7 | 95% | 1g |
$380 | 2025-02-22 | |
Enamine | EN300-72845-1.0g |
4,6-dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 95% | 1g |
$385.0 | 2023-06-08 | |
Enamine | EN300-72845-10.0g |
4,6-dichloro-5-(propan-2-yl)pyrimidine |
89938-06-7 | 95% | 10g |
$1654.0 | 2023-06-08 |
4,6-dichloro-5-(propan-2-yl)pyrimidine Related Literature
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 4,6-dichloro-5-(propan-2-yl)pyrimidine
Recent Advances in the Application of 4,6-Dichloro-5-(propan-2-yl)pyrimidine (CAS: 89938-06-7) in Chemical Biology and Pharmaceutical Research
4,6-Dichloro-5-(propan-2-yl)pyrimidine (CAS: 89938-06-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential therapeutic applications. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanism of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of 4,6-dichloro-5-(propan-2-yl)pyrimidine as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. The research team developed a series of covalent inhibitors showing improved selectivity profiles, with the isopropyl-substituted pyrimidine core contributing significantly to binding affinity. Molecular docking studies revealed that the chlorine atoms at the 4- and 6-positions facilitate crucial halogen bonding interactions with the target protein, while the isopropyl group enhances hydrophobic contacts in the ATP-binding pocket.
In the field of antiviral research, a recent publication in Antiviral Research (2024) reported the development of broad-spectrum antiviral agents derived from 4,6-dichloro-5-(propan-2-yl)pyrimidine. The compound served as the central scaffold for a new class of non-nucleoside inhibitors targeting viral RNA-dependent RNA polymerases. Structure-activity relationship studies demonstrated that modifications at the 4-position while maintaining the 6-chloro and isopropyl groups yielded compounds with potent activity against multiple flaviviruses, including Zika and Dengue viruses, with EC50 values in the low micromolar range.
Significant progress has also been made in the synthetic methodology involving 89938-06-7. A 2023 Organic Process Research & Development paper described a novel continuous-flow process for the large-scale production of 4,6-dichloro-5-(propan-2-yl)pyrimidine with improved yield (82%) and purity (>99.5%). The optimized protocol features a telescoped three-step synthesis starting from commercially available materials, addressing previous challenges in scalability and reproducibility. This advancement is particularly important for supporting preclinical and clinical development of derivatives.
Emerging applications in targeted protein degradation have been explored in recent studies. Researchers at a major pharmaceutical company have utilized 4,6-dichloro-5-(propan-2-yl)pyrimidine as the warhead in proteolysis-targeting chimeras (PROTACs) targeting estrogen receptor alpha (ERα). The compound's ability to form stable interactions with the target protein while allowing linker attachment for E3 ligase recruitment has shown promise in early-stage development for hormone-resistant breast cancer.
The safety profile and ADME properties of 4,6-dichloro-5-(propan-2-yl)pyrimidine derivatives have been systematically investigated in several recent preclinical studies. A comprehensive 2024 publication in Chemical Research in Toxicology reported favorable metabolic stability and limited off-target effects for several lead compounds derived from this scaffold. The isopropyl substitution was found to significantly improve microsomal stability compared to unsubstituted analogs, while maintaining acceptable solubility profiles.
In conclusion, 4,6-dichloro-5-(propan-2-yl)pyrimidine (CAS: 89938-06-7) continues to demonstrate significant value as a versatile scaffold in medicinal chemistry. Recent research has expanded its applications beyond traditional kinase inhibitors to include antiviral agents, protein degraders, and other therapeutic modalities. The development of improved synthetic methods and deeper understanding of its structure-activity relationships position this compound as an important tool for future drug discovery efforts. Further research is expected to explore its potential in addressing emerging therapeutic challenges, particularly in the areas of antimicrobial resistance and targeted cancer therapies.
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